![molecular formula C12H17BrClNO B2494001 4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1385696-37-6](/img/structure/B2494001.png)
4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, where brominated aryl amines serve as key intermediates or reactants. For instance, tris(4-bromophenyl)aminium hexachloridoantimonate, known as 'Magic Blue', demonstrates the role of bromophenyl groups in strong oxidizing agents due to its structural features and low inner-sphere reorganization energies (Quiroz-Guzmán & Brown, 2010).
Molecular Structure Analysis
The molecular structure of compounds containing 4-bromophenyl groups exhibits unique characteristics, such as planar N atoms and specific C-N bond distances, contributing to their stability and reactivity. The analysis through X-ray diffraction and computational methods, such as Density Functional Theory (DFT), plays a crucial role in understanding these molecules' structural properties (Tamer et al., 2016).
Chemical Reactions and Properties
Bromophenyl compounds participate in various chemical reactions, including oxidative reactions and palladium-catalyzed tandem reactions, demonstrating their versatility in organic synthesis. Their reactivity is influenced by the presence of bromine, which can undergo electrophilic aromatic substitution, and their ability to form complex structures with potential applications in material science and pharmaceuticals (Liu et al., 2012).
Scientific Research Applications
Selective Serotonin Inhibitor
4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride has been studied for its role as a potent antagonist of serotonin depletion in the brain, showing more effectiveness in serotonin inhibition compared to norepinephrine. This property indicates its potential application in targeting serotonin neurones (Fuller et al., 1978).
Mediator in Electrochemical Reactions
It's effective as an electron transfer mediator for the indirect oxidation of amines, suggesting its utility in synthetic organic chemistry and electrochemical studies. This application is particularly relevant in the context of converting benzyl amines to corresponding Schiff bases (Pletcher & Zappi, 1989).
Nonlinear Optical Properties
Research on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrates its potential in nonlinear optical studies. The molecular structure stability and intramolecular charge transfer properties of this compound indicate its utility in the field of optical materials science (Tamer et al., 2016).
Aryl Oxime Synthesis
4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride is instrumental in the one-pot synthesis of aryl oximes. This process is significant in organic synthesis, enabling the direct conversion of methyl groups into oxime groups under mild conditions (Chandrappa et al., 2012).
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKZORDFNCCPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.